2-(1H-imidazol-2-yl)pyrazine

Description

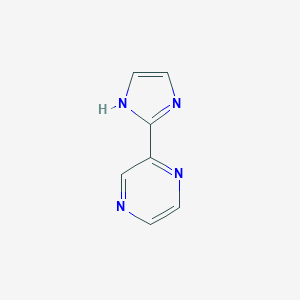

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-imidazol-2-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-2-9-6(5-8-1)7-10-3-4-11-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXRNBDAFWDLKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00606460 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119165-68-3 | |

| Record name | 2-(1H-Imidazol-2-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00606460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(1H-imidazol-2-yl)pyrazine chemical structure and properties

An In-depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine for Researchers and Drug Development Professionals

Abstract

The confluence of pyrazine and imidazole rings into a single molecular entity, 2-(1H-imidazol-2-yl)pyrazine, presents a scaffold of significant interest for contemporary chemical research. This molecule serves as a critical building block in medicinal chemistry and a versatile ligand in materials science. The pyrazine ring, a core component of several FDA-approved drugs, imparts a unique electronic profile and metabolic stability, while the imidazole moiety offers crucial hydrogen bonding capabilities and coordination sites.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis strategies, and potential applications of 2-(1H-imidazol-2-yl)pyrazine. By synthesizing data from analogous structures and established chemical principles, this document aims to equip researchers, medicinal chemists, and material scientists with the foundational knowledge required to explore and exploit the potential of this valuable heterocyclic compound.

Molecular Structure and Physicochemical Properties

The unique arrangement of nitrogen atoms in 2-(1H-imidazol-2-yl)pyrazine governs its chemical behavior, including its basicity, solubility, and capacity for intermolecular interactions. Understanding these foundational properties is paramount for its application in drug design and materials engineering.

Chemical Identity

The fundamental identifiers for 2-(1H-imidazol-2-yl)pyrazine are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 119165-68-3 | [2][3][4] |

| Molecular Formula | C₇H₆N₄ | |

| Molecular Weight | 146.15 g/mol | [4] |

| IUPAC Name | 2-(1H-imidazol-2-yl)pyrazine | |

| Synonyms | 2-(2-Pyrazinyl)-1H-imidazole |

Structural Representation

The molecule consists of a pyrazine ring linked at the 2-position to the 2-position of an imidazole ring. This linkage creates a planar, aromatic system with four nitrogen atoms, two of which are pyridine-like (in the pyrazine ring) and two are within the imidazole ring (one pyrrole-like, one pyridine-like).

Caption: Chemical structure of 2-(1H-imidazol-2-yl)pyrazine.

Physicochemical Properties

Direct experimental data for 2-(1H-imidazol-2-yl)pyrazine is scarce. The properties below are a combination of available data from suppliers and estimations based on the constituent heterocycles, pyrazine and imidazole.

| Property | Predicted/Inferred Value | Rationale/Comments |

| pKa (most basic) | ~5-6 | The pyridine-like nitrogen of the imidazole ring (pKa of imidazole is ~7.0) is expected to be the most basic site.[5] Basicity is likely reduced by the electron-withdrawing effect of the adjacent pyrazine ring. The pyrazine nitrogens are significantly less basic (pKa of protonated pyrazine is 0.6).[5] |

| Solubility | Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF). | This is inferred from the properties of the analogous compound 2-(1H-imidazol-2-yl)pyridine.[6] The planar, aromatic structure suggests good solubility in solvents capable of π-stacking and hydrogen bond acceptance. |

| Appearance | White to off-white solid. | Based on typical appearance of similar heterocyclic compounds.[6] |

| Hydrogen Bond Donor | 1 (Imidazole N-H) | The N-H group on the imidazole ring can act as a hydrogen bond donor. |

| Hydrogen Bond Acceptor | 3 (Pyrazine N, Imidazole N) | The two pyrazine nitrogens and the non-protonated imidazole nitrogen can act as hydrogen bond acceptors. |

Synthesis and Characterization

Proposed Synthesis Pathway: Stille or Suzuki Coupling

A common and effective strategy for coupling two heterocyclic rings is through palladium-catalyzed cross-coupling reactions. This approach offers high yields and functional group tolerance. The key would be the synthesis of a halogenated pyrazine and an organometallic imidazole derivative (or vice versa).

Caption: Proposed Stille coupling workflow for synthesis.

Representative Experimental Protocol (Hypothetical)

This protocol is a representative example based on established Stille coupling procedures and should be optimized for safety and yield.

Step 1: Synthesis of 2-(Tributylstannyl)pyrazine

-

To a solution of 2-chloropyrazine (1.0 eq) in anhydrous dioxane, add hexabutylditin (1.1 eq) and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to reflux (approx. 100-110 °C) under an argon atmosphere for 12-18 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by vacuum distillation or column chromatography to yield 2-(tributylstannyl)pyrazine.

Step 2: Coupling to form 2-(1H-imidazol-2-yl)pyrazine

-

Combine 2-(tributylstannyl)pyrazine (1.0 eq), 2-bromo-1H-imidazole (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous toluene.

-

Degas the mixture with argon for 15 minutes.

-

Heat the reaction to reflux (approx. 110 °C) under argon for 24 hours, monitoring for product formation.

-

Cool the reaction, dilute with ethyl acetate, and wash with a saturated aqueous solution of KF to remove tin byproducts, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel to yield 2-(1H-imidazol-2-yl)pyrazine.

Predicted Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the three protons on the pyrazine ring and the two protons on the imidazole ring. The imidazole N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm). The pyrazine protons will appear as multiplets in the aromatic region (8.5-9.5 ppm), and the imidazole C-H protons will be singlets or doublets around 7.0-8.0 ppm.

-

¹³C NMR: A total of 7 carbon signals are expected in the aromatic region (approx. 115-155 ppm).

-

IR Spectroscopy: Characteristic peaks would include N-H stretching (broad, ~3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C=N/C=C ring stretching vibrations (1400-1600 cm⁻¹).

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be observed at m/z = 146. Key fragmentation patterns would likely involve the cleavage of the bond between the two heterocyclic rings.

Potential Applications in Drug Discovery and Materials Science

The true value of 2-(1H-imidazol-2-yl)pyrazine lies in its potential as a scaffold for creating more complex molecules with tailored functions.

Medicinal Chemistry and Drug Development

The pyrazine-imidazole core is a "privileged scaffold" in medicinal chemistry. Pyrazine derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[7][8] The fused imidazo[1,2-a]pyrazine system, structurally related to our target molecule, has been the focus of intense research.

Case Study: Imidazo[1,2-a]pyrazines as Gαq/11 Inhibitors

Uveal melanoma (UM) is a deadly cancer often driven by mutations in GNAQ and GNA11 genes, leading to constitutive activation of the Gαq/11 signaling pathway.[9] Researchers have successfully designed and synthesized derivatives of the imidazo[1,2-a]pyrazine scaffold that act as potent and selective inhibitors of Gαq/11.[9] These compounds bind directly to Gαq, preventing its activation and subsequently inhibiting downstream pro-proliferative signals like the ERK and YAP pathways.[9] 2-(1H-imidazol-2-yl)pyrazine represents an ideal starting point or fragment for designing novel inhibitors targeting this pathway.

Caption: The Gαq/11 signaling pathway inhibited by imidazo[1,2-a]pyrazine derivatives.

Coordination Chemistry and Materials Science

The multiple nitrogen atoms in 2-(1H-imidazol-2-yl)pyrazine make it an excellent candidate for use as a bidentate or bridging ligand in coordination chemistry. Similar to the well-studied 2,2'-bipyridine or 2-(1H-imidazol-2-yl)pyridine, it can chelate metal ions to form stable metal complexes.[6] These complexes could have applications in:

-

Catalysis: Forming active sites for organic transformations.

-

Luminescent Materials: Creating phosphorescent materials for OLEDs or sensors.

-

Metal-Organic Frameworks (MOFs): Acting as an organic linker to construct porous materials for gas storage or separation.

Conclusion and Future Outlook

2-(1H-imidazol-2-yl)pyrazine is a heterocyclic compound with substantial, largely untapped potential. While direct experimental data remains limited, its structural components—pyrazine and imidazole—are well-established pharmacophores and versatile chemical motifs. The logical pathways to its synthesis and the demonstrated success of closely related scaffolds, particularly in the realm of kinase and G-protein inhibition, underscore its value as a high-potential building block.

Future research should focus on developing and publishing a validated, scalable synthesis for this compound. Comprehensive characterization of its physicochemical properties and an exploration of its coordination chemistry are warranted. For medicinal chemists, this molecule represents a prime starting point for fragment-based drug design and the creation of novel compound libraries targeting a range of diseases, from cancer to infectious agents. The continued exploration of such fundamental heterocyclic scaffolds is essential for the advancement of both pharmaceutical and materials sciences.

References

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-(1H-Imidazol-2-Yl)-Pyridine. Retrieved from [Link]

-

MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]

-

ChemUniverse. (n.d.). 2-(1H-IMIDAZOL-2-YL)PYRAZINE [P42804]. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Prediction of biological activity of imidazo[1,2-a]pyrazine derivatives by combining DFT and QSAR results. Retrieved from [Link]

-

2a biotech. (n.d.). Products. Retrieved from [Link]

-

PubChem. (n.d.). 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrazine. Retrieved from [Link]

-

LookChem. (n.d.). Comprar 2-(1H-IMIDAZOL-2-IL)-PIRAZINA (CAS 119165-68-3). Retrieved from [Link]

-

MDPI. (2023). 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine. Retrieved from [Link]

-

PubMed. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. Retrieved from [Link]

-

RSC Advances (RSC Publishing). (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]

-

Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Retrieved from [Link]

-

RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

-

MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-4-yl)pyrazine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(1H-IMIDAZOL-2-YL)-PYRAZINE CAS#: 119165-68-3 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 6. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3), a heterocyclic compound of significant interest in medicinal chemistry. The unique structural combination of an imidazole and a pyrazine ring imparts this molecule with versatile coordination properties and a wide range of biological activities. This document delves into the experimental and predicted data, outlines a general synthetic strategy, and explores its emerging role as a scaffold for kinase inhibitors and its potential as a ligand in targeted protein degradation strategies like PROTACs.

Introduction: The Significance of the Imidazole-Pyrazine Scaffold

The fusion of imidazole and pyrazine rings in 2-(1H-imidazol-2-yl)pyrazine creates a privileged scaffold in drug discovery. Both individual heterocycles are prevalent in biologically active molecules. Imidazoles are key components of many natural products and pharmaceuticals, known for their diverse pharmacological activities.[1] Pyrazines, also found in numerous natural and synthetic compounds, are recognized for their broad spectrum of biological effects, including anticancer and anti-inflammatory properties.[2][3] The combination of these two aromatic systems in a single molecule offers a unique electronic and steric profile, making it a valuable building block for the design of novel therapeutic agents.[4][5][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(1H-imidazol-2-yl)pyrazine is crucial for its application in drug development, influencing factors such as solubility, permeability, and formulation.

General and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 119165-68-3 | [7] |

| Molecular Formula | C₇H₆N₄ | [7] |

| Molecular Weight | 146.15 g/mol | [7] |

| IUPAC Name | 2-(1H-imidazol-2-yl)pyrazine | |

| SMILES | c1cncc(n1)-c2[nH]cnc2 | |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

Solubility

Specific solubility data for 2-(1H-imidazol-2-yl)pyrazine is not extensively reported. However, based on its heterocyclic structure and the properties of its constituent rings, it is predicted to have poor solubility in water and good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), a common characteristic for such aromatic compounds.[9]

Spectral Characterization

Detailed experimental ¹H and ¹³C NMR spectra for 2-(1H-imidazol-2-yl)pyrazine are not publicly available. However, the expected spectral features can be predicted based on the analysis of similar structures.

-

¹H NMR: Aromatic protons on both the pyrazine and imidazole rings are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The N-H proton of the imidazole ring would likely appear as a broad singlet.

-

¹³C NMR: The carbon atoms within the aromatic rings will have characteristic chemical shifts in the aromatic region of the spectrum.

A general experimental protocol for acquiring NMR spectra for such a compound is provided below:

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral width: 0-12 ppm.

-

Number of scans: 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0-160 ppm.

-

Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Synthesis and Chemical Reactivity

The synthesis of imidazo[1,2-a]pyrazines can be achieved through various methods, often involving the condensation of a 2-aminopyrazine derivative with an α-haloketone or a related species.[10] A plausible synthetic route to 2-(1H-imidazol-2-yl)pyrazine is outlined below.

General Synthetic Approach

A common and effective method for the synthesis of imidazo[1,2-a]pyrazines is the one-pot, three-component reaction involving an aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by an acid or a Lewis acid like iodine.[10]

DOT Diagram: General Synthesis of Imidazo[1,2-a]pyrazines

Caption: A general one-pot synthesis of imidazo[1,2-a]pyrazines.

Chemical Reactivity

The 2-(1H-imidazol-2-yl)pyrazine molecule possesses several reactive sites. The nitrogen atoms in both rings can act as bases or nucleophiles. The imidazole N-H is acidic and can be deprotonated. The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reaction conditions and the nature of the substituent. The nitrogen atoms also provide excellent coordination sites for metal ions, making this scaffold interesting for the development of coordination compounds.[11][12]

Applications in Drug Discovery and Development

The imidazole-pyrazine scaffold is a cornerstone in the design of various therapeutic agents, with applications ranging from kinase inhibition to targeted protein degradation.

Kinase Inhibition

Derivatives of the imidazo[1,2-a]pyrazine core have been extensively investigated as potent inhibitors of various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. For instance, imidazo[1,2-a]pyrazine derivatives have shown significant inhibitory activity against CDK9 and have been evaluated for their anticancer and antiviral properties.[5] Furthermore, compounds with this scaffold have been developed as tubulin polymerization inhibitors, demonstrating potent anticancer activities.[6] The related 2-(1H-imidazol-2-yl)pyridine scaffold has also been utilized to design inhibitors of BRAF kinase, a key target in melanoma.[4]

DOT Diagram: Kinase Inhibition Workflow

Caption: A typical workflow for developing kinase inhibitors.

Potential as E3 Ligase Ligands in PROTACs

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker. The development of novel, potent, and cell-type-specific E3 ligase ligands is a critical area of research in the field of targeted protein degradation.

The structural motifs present in 2-(1H-imidazol-2-yl)pyrazine, namely the imidazole and pyrazine rings, are commonly found in known E3 ligase ligands. These heterocycles can engage in crucial hydrogen bonding and π-stacking interactions within the ligand-binding pockets of E3 ligases. While there is no direct report of CAS 119165-68-3 being used as an E3 ligase ligand, its structural features make it an attractive candidate for further investigation and modification in the design of novel PROTACs.

DOT Diagram: PROTAC Mechanism of Action

Caption: The mechanism of targeted protein degradation by PROTACs.

Conclusion and Future Perspectives

2-(1H-imidazol-2-yl)pyrazine (CAS 119165-68-3) is a heterocyclic molecule with significant potential in the field of drug discovery. Its robust chemical scaffold, derived from the fusion of imidazole and pyrazine rings, provides a versatile platform for the development of novel therapeutic agents. While there is a clear indication of the importance of the imidazo[1,2-a]pyrazine core in kinase inhibition, further research is warranted to fully elucidate the specific biological activities of this particular compound. Moreover, its structural similarity to known E3 ligase ligands suggests a promising avenue for its exploration in the rapidly evolving field of targeted protein degradation. Future studies should focus on the development of a scalable synthesis, comprehensive characterization of its physicochemical properties, and a systematic evaluation of its biological activity, including its potential as a novel E3 ligase ligand for the development of next-generation PROTACs.

References

- Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry. 2015;90:684-693.

-

PubChem. 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyrazine. Available from: [Link]

- Huigens, R. W., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(3):1112.

- New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study. Molecules. 2022;27(19):6631.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. 2023;28(20):7075.

-

ChemUniverse. 2-(1H-IMIDAZOL-2-YL)PYRAZINE. Available from: [Link]

- Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Pharmaceuticals. 2022;15(7):869.

- Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Bioorganic & Medicinal Chemistry. 2022;76:117098.

- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. 2023;13(53):36439-36454.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2017;22(4):610.

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B. 2014;53B(5):634-640.

- Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. 2008;16(5):2550-2557.

- Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. 2022;27(3):1112.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Pharmaceutical Chemistry Journal. 2023;57(10):1347-1372.

- Synthesis and biological evaluation of novel 2-(1H-imidazol-2-ylmethylidene)hydrazinyl- 1,3-thiazoles as potential antimicrobial agents.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. 2016;6(55):49673-49684.

- Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. RSC Advances. 2016;6(55):49673-49684.

- Library synthesis of imidazo[1,2-a]pyrazines derivatives (10a–m).

- Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Molecules. 2023;28(5):2385.

- Comparing Coordination Uranyl (VI) Complexes with 2-(1H- imidazo[4,5-b]phenazin-2-yl)phenol and Derivatives. Dalton Transactions. 2021;50(30):10476-10484.

- Metallosupramolecular silver(I) assemblies based on pyrazine and related ligands. Coordination Chemistry Reviews. 2007;251(13-14):1683-1710.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemuniverse.com [chemuniverse.com]

- 8. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(1H-imidazol-4-yl)pyrazine | C7H6N4 | CID 11651262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coordination chemistry of pyrazine derivatives analogues of PZA : design, synthesis, characterization and biological activity - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03068H [pubs.rsc.org]

Spectroscopic Data of 2-(1H-imidazol-2-yl)pyrazine: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide presents a detailed analysis based on predicted spectroscopic values derived from the well-established principles of NMR, IR, and mass spectrometry, supported by data from analogous structures. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and characterization of novel heterocyclic compounds.

Introduction to 2-(1H-imidazol-2-yl)pyrazine

2-(1H-imidazol-2-yl)pyrazine belongs to a class of nitrogen-containing heterocyclic compounds that are scaffolds of significant interest in pharmaceutical research. The imidazole moiety is a key structural component in many biologically active molecules, including the amino acid histidine[1]. The pyrazine ring is also a common feature in various natural and synthetic compounds with diverse applications[2]. The coupling of these two aromatic systems is expected to yield a molecule with unique electronic and biological properties.

A plausible synthetic route to 2-(1H-imidazol-2-yl)pyrazine involves the condensation of a 2-halopyrazine with imidazole or a protected imidazole derivative, followed by any necessary deprotection steps. Alternatively, a Stille or Suzuki coupling reaction between a 2-stannyl- or 2-boronylpyrazine and a halogenated imidazole could be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following sections provide predicted ¹H and ¹³C NMR data for 2-(1H-imidazol-2-yl)pyrazine, along with a detailed interpretation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-(1H-imidazol-2-yl)pyrazine in a common deuterated solvent such as DMSO-d₆ is expected to show distinct signals for the protons of both the pyrazine and imidazole rings.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Imidazole NH) | 12.0 - 13.0 | Broad Singlet | - |

| H-3' (Pyrazine) | 9.0 - 9.2 | Doublet | ~1.5 |

| H-5' (Pyrazine) | 8.6 - 8.8 | Doublet | ~2.5 |

| H-6' (Pyrazine) | 8.5 - 8.7 | Doublet of Doublets | ~2.5, 1.5 |

| H-4, H-5 (Imidazole) | 7.0 - 7.5 | Singlet (or two closely spaced doublets) | - |

Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹H NMR Spectrum:

-

Imidazole Protons: The two protons on the imidazole ring (H-4 and H-5) are expected to be chemically equivalent or very similar, appearing as a singlet in the range of 7.0-7.5 ppm[3]. In some cases, they might appear as two distinct but closely spaced signals. The N-H proton of the imidazole ring is anticipated to be a broad singlet at a significantly downfield chemical shift (12.0 - 13.0 ppm), a characteristic feature for N-H protons in N-heterocycles[4].

-

Pyrazine Protons: The protons on the pyrazine ring are expected to be in the downfield region due to the electron-withdrawing nature of the two nitrogen atoms[5]. The proton at the 3'-position (H-3'), being adjacent to a nitrogen atom and the imidazole substituent, is predicted to be the most deshielded. The protons at the 5'- and 6'-positions will also appear at downfield shifts, and their multiplicities will arise from coupling to each other.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Imidazole) | 145 - 150 |

| C-2' (Pyrazine) | 150 - 155 |

| C-3' (Pyrazine) | 143 - 148 |

| C-5' (Pyrazine) | 140 - 145 |

| C-6' (Pyrazine) | 140 - 145 |

| C-4, C-5 (Imidazole) | 120 - 130 |

Disclaimer: The chemical shifts are predicted values and may vary depending on the solvent and experimental conditions.

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Quaternary Carbons: The carbon atom at the junction of the two rings (C-2 of imidazole and C-2' of pyrazine) are expected to be the most downfield signals in the spectrum due to their attachment to multiple nitrogen atoms.

-

Pyrazine Carbons: The other carbon atoms of the pyrazine ring (C-3', C-5', and C-6') will also resonate at downfield chemical shifts, typically in the range of 140-148 ppm[2].

-

Imidazole Carbons: The C-4 and C-5 carbons of the imidazole ring are expected to appear in the region of 120-130 ppm[6].

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination[7].

Workflow for NMR Analysis:

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-(1H-imidazol-2-yl)pyrazine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts[8].

-

Spectrometer Setup: Insert the sample into the NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution[9].

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled single-pulse experiment. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. Typical parameters include a 30° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS)[10].

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Predicted IR Spectral Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Imidazole) | 3100 - 3300 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C=N Stretch (Imidazole & Pyrazine) | 1600 - 1650 | Medium to Strong |

| C=C Stretch (Aromatic Rings) | 1400 - 1600 | Medium to Strong |

| Ring Vibrations | 1000 - 1300 | Medium |

| C-H Bending (Out-of-plane) | 700 - 900 | Strong |

Disclaimer: The predicted frequencies are approximate and can be influenced by the physical state of the sample (solid or liquid).

Interpretation of the Predicted IR Spectrum:

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is expected for the N-H stretching vibration of the imidazole ring, characteristic of hydrogen-bonded N-H groups[11].

-

Aromatic C-H Stretch: Sharp to medium intensity bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings[12].

-

C=N and C=C Stretches: The region between 1400 and 1650 cm⁻¹ will likely contain several strong to medium bands corresponding to the C=N and C=C stretching vibrations of both the imidazole and pyrazine rings[13].

-

Fingerprint Region: The region below 1300 cm⁻¹ will contain a complex pattern of absorptions due to various ring vibrations and C-H bending modes, which are unique to the molecule and serve as a "fingerprint" for identification.

Experimental Protocol for FT-IR Spectroscopy

Caption: A standard workflow for Fourier-Transform Infrared (FT-IR) analysis.

Step-by-Step Methodology:

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques[14][15].

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.

-

Data Processing: The acquired interferogram is Fourier-transformed to produce the IR spectrum. Perform baseline correction and identify the frequencies of the absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): m/z = 146.06

-

Major Fragmentation Pathways:

-

Loss of HCN (from either ring)

-

Fission of the bond between the two rings

-

Sequential loss of small neutral molecules (e.g., H₂, N₂)

-

Interpretation of the Predicted Mass Spectrum:

The electron ionization (EI) mass spectrum of 2-(1H-imidazol-2-yl)pyrazine is expected to show a prominent molecular ion peak at m/z 146, corresponding to its molecular weight[16]. The fragmentation pattern will likely involve the characteristic losses from both the imidazole and pyrazine rings. The loss of HCN (27 amu) is a common fragmentation pathway for both imidazole and pyrazine containing compounds[17]. The relative intensities of the fragment ions will depend on their stability.

Experimental Protocol for Mass Spectrometry

Caption: A general workflow for mass spectrometric analysis.

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion for a pure sample or through a chromatographic inlet (GC-MS or LC-MS) for a mixture.

-

Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation information. Electrospray Ionization (ESI) is a soft ionization technique that is useful for determining the molecular weight of polar compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to deduce structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecular ion and its fragments.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic profile of 2-(1H-imidazol-2-yl)pyrazine, a molecule of considerable interest. The provided NMR, IR, and MS data, along with their interpretations and the detailed experimental protocols, offer a solid foundation for researchers working with this compound and its derivatives. As experimental data becomes publicly available, this guide can be updated to provide an even more accurate and comprehensive resource for the scientific community.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry. Retrieved from [Link]

-

Al-Ostath, A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Imidazole. PubChem. Retrieved from [Link]

-

Mor. J. Chem. (2022). Chemical Transformation of Pyrazine Derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrazine. PubChem. Retrieved from [Link]

-

Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

Claramunt, R. M., et al. (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2017). Method 320: Measurement of Vapor Phase Organic and Inorganic Emissions by Extractive Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d).... Retrieved from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Breda, S., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of tentatively identified pyrazine products. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]

-

Perchard, C., & Belloc, J. (1965). Far‐Infrared Spectra and Hydrogen‐Bond Frequencies of Imidazole. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR spectra of pyrazine substituted phosphonium salt.... Retrieved from [Link]

-

Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1965). Infrared Spectra of Pyrazine- and Pyridine-carboxylic Acid and Their Derivatives. Yakugaku Zasshi. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2015). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Vang, K., et al. (2017). 1H, 13C, and 15N Solid-State NMR Studies of Imidazole- and Morpholine-Based Model Compounds Possessing Halogen and Hydrogen Bonding Capabilities. Crystal Growth & Design. Retrieved from [Link]

-

Australian Journal of Chemistry. (1968). The mass spectra of imidazole and 1-methylimidazole. Retrieved from [Link]

-

ResearchGate. (2012). Organic Compounds FT-IR Spectroscopy. Retrieved from [Link]

-

Li, N. C., et al. (1962). Infrared and Proton Magnetic Resonance Spectra of Imidazole, α-Alanine, and L-Histidine Complexes in Deuterium Oxide Solution. Journal of the American Chemical Society. Retrieved from [Link]

-

Yamada, Y., et al. (2023). Structures of (Pyrazine)2 and (Pyrazine)(Benzene) Dimers Investigated with Infrared–Vacuum Ultraviolet Spectroscopy and Quantum-Chemical Calculations: Competition among π–π, CH···π, and CH···N Interactions. The Journal of Physical Chemistry A. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Elguero, J., et al. (2018). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Retrieved from [Link]

-

ProQuest. (n.d.). THE INFRARED SPECTRA OF IMIDAZOLE AND THE STRUCTURE OF THE MOLECULE. Retrieved from [Link]

Sources

- 1. Imidazole - Wikipedia [en.wikipedia.org]

- 2. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Pyrazine(290-37-9) 1H NMR [m.chemicalbook.com]

- 6. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubsapp.acs.org [pubsapp.acs.org]

- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. Pyrazine [webbook.nist.gov]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. Pyrazine [webbook.nist.gov]

- 17. connectsci.au [connectsci.au]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(1H-imidazol-2-yl)pyrazine

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(1H-imidazol-2-yl)pyrazine, a key heterocyclic scaffold in medicinal chemistry and materials science.[1][2] As structural integrity is paramount in drug development and scientific research, this document serves as an authoritative resource for the unambiguous spectroscopic characterization of this molecule. We will deconstruct the spectra by correlating fundamental electronic principles with observed chemical shifts and coupling constants. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic reasoning behind the experimental design and interpretation, ensuring scientific integrity and reproducibility.

Foundational Principles for Spectroscopic Analysis

The Significance of 2-(1H-imidazol-2-yl)pyrazine

The fusion of imidazole and pyrazine rings creates a unique molecular architecture. Both are privileged N-heterocyclic motifs; pyrazines are known for their diverse pharmacological activities, while imidazoles are fundamental components of many biological systems, including the amino acid histidine.[1][3] The combined structure, 2-(1H-imidazol-2-yl)pyrazine, presents a rich electronic landscape, making NMR spectroscopy an indispensable tool for its definitive structural elucidation.[4][5]

The Logic of Chemical Shifts in N-Heterocycles

The NMR spectrum of an N-heterocyclic compound is governed by the powerful electron-withdrawing (inductive) and resonance effects of the nitrogen atoms.[6][7]

-

Pyrazine Ring: The two nitrogen atoms at positions 1' and 4' strongly deshield the adjacent protons and carbons. This effect results in their signals appearing significantly downfield (at a higher ppm) in the NMR spectrum compared to benzene.[6][8]

-

Imidazole Ring: This five-membered ring is also aromatic. The protonated carbons (C4, C5) are relatively electron-rich, while the carbon atom situated between the two nitrogens (C2) is highly electron-deficient and thus, significantly deshielded.[3][9] The mobile N-H proton introduces the possibility of tautomerism, which can influence the observed chemical shifts.

Molecular Structure and Numbering Convention

For clarity and consistency, the following IUPAC numbering scheme will be used throughout this guide.

Caption: A validated workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-(1H-imidazol-2-yl)pyrazine.

-

Dissolve the sample in approximately 0.6 mL of DMSO-d₆ (containing 0.03% v/v TMS) in a clean vial.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer or higher):

-

Insert the sample into the spectrometer.

-

Lock the field frequency to the deuterium signal of DMSO-d₆.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse ('zg30').

-

Spectral Width: ~16 ppm, centered at ~8 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64, sufficient for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse with 30-degree flip angle ('zgpg30').

-

Spectral Width: ~220 ppm, centered at ~110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons.

-

Number of Scans: 1024-4096, required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier Transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum and identify the peak positions in both spectra.

-

Conclusion

This guide establishes a comprehensive framework for the ¹H and ¹³C NMR analysis of 2-(1H-imidazol-2-yl)pyrazine. By grounding spectral interpretation in the fundamental electronic properties of the heterocyclic rings, we provide a robust methodology for structural verification. The detailed, self-validating protocol ensures that researchers can acquire high-fidelity data, a cornerstone of scientific integrity in chemical and pharmaceutical development. For unambiguous assignment, especially in cases of signal overlap or complex coupling, advanced 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended as a final validation step.

References

- Vertex AI Search. (2025). Tetramethylsilane: Significance and symbolism.

- Scribd. (n.d.). Tetramethylsilane in NMR Calibration.

- Wikipedia. (2024). Tetramethylsilane.

- Save My Exams. (2025). Tetramethylsilane (TMS) & Deuterated Solvents.

- Chemistry Explained. (2025). Why TMS Is the Standard in NMR Spectroscopy. YouTube.

- PubMed. (2013). 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy. Solid State Nuclear Magnetic Resonance.

- ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.

- American Chemical Society. (1999). Use of 13C−1H NMR Coupling Constants To Assess the Binding of Imidazole Ring Ligands to Metals. Inorganic Chemistry.

- SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts.

- MDPI. (n.d.). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules.

- ResearchGate. (n.d.). 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and....

- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.

- ResearchGate. (n.d.). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts.

- ChemicalBook. (n.d.). Imidazole(288-32-4) 13C NMR spectrum.

- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....

- Modgraph. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics.

- ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters.

- RSC Publishing. (n.d.). 13C Nuclear Magnetic Resonance Spectroscopy of Nitrogen Heterocycles. Part 4.

- Merck Millipore. (n.d.). NMR Solvents.

- Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Fluorochem. (n.d.). NMR Solvents.

- TCI AMERICA. (n.d.). Deuterated Compounds for NMR.

- UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis.

- National Center for Biotechnology Information. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures....

- National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives....

- ChemUniverse. (n.d.). 2-(1H-IMIDAZOL-2-YL)PYRAZINE.

- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

- Benchchem. (n.d.). 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.

- MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Molbank.

- HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES.

- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.

- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.

- PubMed. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. European Journal of Medicinal Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 13C and 15N spectral editing inside histidine imidazole ring through solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. researchgate.net [researchgate.net]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. 13C nuclear magnetic resonance spectroscopy of nitrogen heterocycles. Part 4. intra-extra Configuration of the N-acetyl group in phenothiazine and related systems with a ‘butterfly’ shape - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Annular Prototropic Tautomerism of 2-(1H-imidazol-2-yl)pyrazine

Abstract

Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a fundamental concept in chemistry with profound implications in drug discovery and development.[1] The differential physicochemical properties of tautomers can significantly impact a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the annular prototropic tautomerism exhibited by 2-(1H-imidazol-2-yl)pyrazine, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the structural nuances of the tautomeric forms, robust experimental methodologies for their characterization, and the application of computational chemistry for predicting tautomeric preferences. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of tautomerism in N-heterocyclic systems.

Introduction to Annular Prototropic Tautomerism

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[2] In heterocyclic chemistry, a particularly important form is annular tautomerism, where a proton can occupy two or more positions within a heterocyclic system.[3] For N-heterocycles like imidazole, this phenomenon involves the shuttling of a proton between two nitrogen atoms. The resulting tautomers, while constitutionally identical, can exhibit distinct electronic distributions, dipole moments, and hydrogen bonding capabilities. These differences can alter a molecule's interaction with biological targets, solubility, and metabolic stability, making the study of tautomerism a critical aspect of drug design.[4]

The subject of this guide, 2-(1H-imidazol-2-yl)pyrazine, presents a classic case of annular tautomerism. The proton on the imidazole ring can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms. Understanding the factors that govern the position of this equilibrium is paramount for predicting the molecule's behavior in various chemical and biological environments.

Diagram of Tautomeric Equilibrium

A visual representation of the annular prototropic tautomerism in 2-(1H-imidazol-2-yl)pyrazine.

Synthesis of 2-(1H-imidazol-2-yl)pyrazine

While a dedicated synthesis for 2-(1H-imidazol-2-yl)pyrazine is not extensively reported in the literature, a plausible synthetic route can be adapted from established methods for similar imidazole derivatives. The van Leusen imidazole synthesis, for example, is a versatile method for constructing the imidazole ring.[5] A potential synthetic approach is outlined below:

Experimental Protocol: Synthesis of 2-(1H-imidazol-2-yl)pyrazine

-

Step 1: Formation of the Aldimine. Pyrazine-2-carbaldehyde is reacted with a suitable amine, such as ammonia in a protic solvent like ethanol, to form the corresponding aldimine in situ.

-

Step 2: Cyclization with TosMIC. Tosylmethyl isocyanide (TosMIC) is added to the reaction mixture containing the aldimine.

-

Step 3: Base-catalyzed Cyclization. A base, such as potassium carbonate, is added to facilitate the [3+2] cycloaddition reaction between the aldimine and TosMIC.

-

Step 4: Aromatization. The resulting intermediate undergoes elimination of the tosyl group to yield the aromatic imidazole ring.

-

Step 5: Work-up and Purification. The reaction mixture is worked up using standard procedures, such as extraction and solvent evaporation. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1H-imidazol-2-yl)pyrazine.

Characterization of the synthesized compound would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Elucidation of Tautomeric Equilibrium

A multi-faceted experimental approach is necessary to comprehensively characterize the tautomeric equilibrium of 2-(1H-imidazol-2-yl)pyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying dynamic equilibria like tautomerism.[6] The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs between tautomers.

Key Observables in NMR:

-

Chemical Shifts: The proton on the imidazole nitrogen (N-H) will have a distinct chemical shift in each tautomer. Similarly, the chemical shifts of the imidazole ring protons and carbons will differ.

-

Signal Averaging: If the rate of interconversion between tautomers is fast on the NMR timescale, a single set of time-averaged signals will be observed.[7] The position of these averaged signals will be a weighted average of the chemical shifts of the individual tautomers, providing information about their relative populations.

-

Solvent Effects: Changing the solvent can shift the tautomeric equilibrium, which will be reflected in a change in the observed chemical shifts.[8]

Experimental Protocol: NMR Analysis of Tautomerism

-

Sample Preparation: Prepare solutions of 2-(1H-imidazol-2-yl)pyrazine in a range of deuterated solvents with varying polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Spectroscopy: Acquire ¹H NMR spectra for each sample. Pay close attention to the chemical shift and line shape of the N-H proton and the aromatic protons.

-

¹³C NMR Spectroscopy: Acquire ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons are particularly informative.

-

Variable Temperature (VT) NMR: In a suitable solvent, acquire a series of ¹H NMR spectra at different temperatures. Lowering the temperature may slow down the tautomeric interconversion, potentially allowing for the observation of separate signals for each tautomer.

-

Data Analysis: Analyze the chemical shifts and signal integrations to determine the relative populations of the tautomers in each solvent and at each temperature.

UV-Vis Spectroscopy

The electronic transitions of a molecule, which give rise to its UV-Vis absorption spectrum, are influenced by its electronic structure. Since the two tautomers of 2-(1H-imidazol-2-yl)pyrazine have different electronic distributions, they are expected to have distinct UV-Vis spectra.

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation: Prepare dilute solutions of the compound in a variety of solvents (e.g., hexane, acetonitrile, ethanol, water).

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the shifts in the absorption maxima (λ_max) and changes in the molar absorptivity in different solvents. These changes can be correlated with the shifting tautomeric equilibrium. For instance, a more polar solvent is likely to stabilize the more polar tautomer, leading to a corresponding change in the spectrum.[9]

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[10] This technique can definitively identify which tautomer is present in the crystal lattice. While the solid-state structure may not directly reflect the equilibrium in solution, it provides a crucial reference point. For instance, the crystal structure of the closely related 2-(1H-imidazol-2-yl)pyridine has been determined, providing valuable insight into the solid-state conformation of such systems.[11]

Experimental Workflow: Single-Crystal X-ray Diffraction

A generalized workflow for determining the solid-state structure of a tautomer using X-ray crystallography.

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate tautomeric equilibria. DFT calculations can provide accurate estimates of the relative energies of the tautomers, thereby predicting the position of the equilibrium.

Computational Workflow: DFT Analysis of Tautomers

A typical workflow for the computational investigation of tautomerism using DFT.

Key Insights from DFT Calculations:

-

Relative Stabilities: By comparing the calculated Gibbs free energies of the two tautomers, one can predict which form is more stable and by how much.

-

Solvent Effects: Using a continuum solvent model, such as the Polarizable Continuum Model (PCM), the effect of different solvents on the tautomeric equilibrium can be simulated. This allows for a direct comparison with experimental results from NMR and UV-Vis spectroscopy.

-

Geometric and Electronic Properties: DFT calculations also provide valuable information on the bond lengths, bond angles, and electronic properties (e.g., dipole moment, atomic charges) of each tautomer, which can help rationalize their relative stabilities.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium for 2-(1H-imidazol-2-yl)pyrazine is influenced by a delicate interplay of several factors:

-

Solvent: The polarity and hydrogen-bonding ability of the solvent play a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but may preferentially stabilize one over the other. More polar solvents generally favor the more polar tautomer.[1]

-

pH: The pH of the medium can have a dramatic effect. Protonation or deprotonation of the molecule can significantly alter the relative stabilities of the tautomeric forms.

-

Temperature: The tautomeric equilibrium constant is temperature-dependent. Variable temperature NMR studies can be used to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization process.

Table 1: Predicted Solvent Effects on the Tautomeric Equilibrium

| Solvent | Dielectric Constant (ε) | Expected Dominant Tautomer | Rationale |

| Hexane | 1.9 | Tautomer A (less polar) | Non-polar solvent favors the less polar tautomer. |

| Chloroform | 4.8 | Tautomer A | Weakly polar aprotic solvent. |

| Acetonitrile | 37.5 | Equilibrium shifts towards Tautomer B | Polar aprotic solvent stabilizes the more polar tautomer. |

| Ethanol | 24.5 | Equilibrium shifts towards Tautomer B | Polar protic solvent can hydrogen bond with both tautomers. |

| Water | 80.1 | Tautomer B (more polar) | Highly polar protic solvent strongly favors the more polar tautomer. |

Note: The specific dominant tautomer (A or B) would need to be confirmed by experimental or computational data.

Conclusion

The annular prototropic tautomerism of 2-(1H-imidazol-2-yl)pyrazine is a multifaceted phenomenon that requires a synergistic approach for its complete characterization. The combination of high-resolution spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with the predictive power of computational methods like DFT, provides a robust framework for elucidating the tautomeric landscape of this important heterocyclic scaffold. A thorough understanding of the tautomeric preferences of 2-(1H-imidazol-2-yl)pyrazine and its derivatives is essential for the rational design and development of new therapeutic agents.

References

-

Ren, Y., Li, M., & Wong, N. B. (2005). Prototropic tautomerism of imidazolone in aqueous solution: a density functional approach using the combined discrete/self-consistent reaction field (SCRF) models. Journal of Molecular Modeling, 11(2), 167–173. [Link]

-

Bharatam, P. V., Valanju, O. R., Wani, A. A., & Dhaked, D. K. (2023). Importance of tautomerism in drugs. Drug Discovery Today, 28(4), 103494. [Link]

-

PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Chermahini, A. N., Teimouri, A., & Dabbagh, H. A. (2008). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Journal of Molecular Structure: THEOCHEM, 867(1-3), 51-58.

- Li, W., et al. (2015). Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry, 90, 846-856.

- Nagaraju, K., et al. (2016). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.

- Dhawas, A. S., & Joshi, P. A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(6), 758-763.

-

Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Retrieved from [Link]

- Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206.

- Yıldırım, M., et al. (2021). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Turkish Journal of Chemistry, 45(1), 136-146.

- Patel, N. B., & Patel, J. C. (2011). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Sciences, Islamic Republic of Iran, 22(3), 233-239.

- Wojnarowska, Z., Wlodarczyk, P., Kaminski, K., et al. (2010). On the kinetics of tautomerism in drugs: New application of broadband dielectric spectroscopy. The Journal of Chemical Physics, 133(9), 094507.

- Xiong, X., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry, 239, 114520.

- Dhaked, D. K., Ihlenfeldt, W. D., Patel, H., et al. (2020). Toward a Comprehensive Treatment of Tautomerism in Chemoinformatics Including in InChI V2.

- RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37058.

-

ChemUniverse. (n.d.). 2-(1H-IMIDAZOL-2-YL)PYRAZINE. Retrieved from [Link]

- TSI Journals. (n.d.).

- El-Sayed, W. A., & El-Essawy, F. A. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Chemistry Central Journal, 9(1), 60.

- MDPI. (2021).

- MDPI. (2023). Crystal Structure of 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole. Molbank, 2023(1), M1571.

- Mukiza, J., et al. (2014). Crystal structure of 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione, C20H16N4S. Zeitschrift für Kristallographie - New Crystal Structures, 229(4), 311-312.

-

ResearchGate. (n.d.). Tautomerism in imidazole unit. [Figure]. Retrieved from [Link]

- MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1146.

- Engineered Science Publisher. (2023). Antimicrobial Pharmacophore Screening of Imidazole[1,2-a] Pyrazine Derivatives: A Quantitative Structure-Activity Relationship Approach. Engineered Science, 24, 2023023.

- Lesnik, S., & Hodoscek, M. (2001). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Journal of Molecular Structure: THEOCHEM, 544(1-3), 191-201.

-

ResearchGate. (n.d.). Solid State Annular Tautomerism in a Molecule Containing Two Imidazole Moieties. Request PDF. Retrieved from [Link]

- Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. (2021). Structural Chemistry, 32(5), 1851-1863.

-

ResearchGate. (n.d.). The annular tautomerism of imidazoles and pyrazoles: The possible existence of nonaromatic forms. Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine. Retrieved from [Link]

-

PURKH. (n.d.). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. Retrieved from [Link]

- PMC. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. RSC Advances, 10(12), 7058–7065.

- Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.

- PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048–37058.

-

Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Request PDF. Retrieved from [Link]

-

Bentham Science Publisher. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Retrieved from [Link]

- PMC. (2016). Crystal structure of 5-(4,5-dihydro-1H-imidazol-2-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-6-amine.

- PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(53), 37048-37058.

- MDPI. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 26(16), 4991.

Sources

- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. espublisher.com [espublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Coordination chemistry of imidazole-pyrazine based ligands

An In-Depth Technical Guide to the Coordination Chemistry of Imidazole-Pyrazine Based Ligands

Authored by Gemini, Senior Application Scientist

This guide provides a comprehensive exploration of the coordination chemistry of hybrid ligands incorporating both imidazole and pyrazine moieties. It is intended for researchers, scientists, and drug development professionals who seek to understand the synthesis, structural diversity, and applications of the resulting metal complexes. We will delve into the causal relationships between ligand design, metal ion selection, and the functional properties of the final coordination compounds, grounding our discussion in established experimental protocols and recent scientific literature.

Introduction: The Rationale for Hybrid Ligand Design

In the vast field of coordination chemistry, the design of organic ligands is the cornerstone for developing novel metal complexes with tailored properties. Imidazole and pyrazine are two heterocyclic scaffolds that have individually played significant roles in the construction of functional materials.

-

Imidazole: This five-membered, π-excessive ring is a potent σ-donor through its sp²-hybridized imine nitrogen (HC=N-CH).[1][2] Its pKa for the conjugate acid is approximately 6.95, making it a moderately strong base that readily coordinates to a wide range of metal ions.[1] In biological systems, the imidazole side chain of histidine is a ubiquitous ligand for metal cofactors in metalloenzymes.[1]

-

Pyrazine: As a six-membered, π-deficient ring with two nitrogen atoms in a 1,4-arrangement, pyrazine is an excellent bridging ligand.[3] Its planar, rigid structure and ability to act as a π-acceptor make it ideal for constructing extended networks like coordination polymers and Metal-Organic Frameworks (MOFs).[3][4]

The strategic combination of these two moieties into a single ligand framework creates a powerful tool for coordination chemists. The resulting imidazole-pyrazine based ligands offer a unique synergy: the strong coordinating power of the imidazole ring coupled with the bridging capability and tunable electronics of the pyrazine ring. This fusion allows for the synthesis of structurally diverse and functionally complex materials, ranging from discrete molecules to multi-dimensional polymers with applications in medicine, catalysis, and materials science.[5][6][7]

Ligand Synthesis: Crafting the Molecular Scaffolds

The most common strategy for creating robust imidazole-pyrazine based ligands involves the synthesis of fused heterocyclic systems, particularly imidazo[1,2-a]pyrazines. These bicyclic structures offer a rigid and planar scaffold, which is highly desirable for creating predictable and crystalline coordination networks.

A prevalent synthetic route is the multicomponent condensation reaction, which offers high atom economy and allows for the introduction of diverse functional groups.[8] An efficient iodine-catalyzed, one-pot, three-component reaction between a 2-aminopyrazine, an aryl aldehyde, and an isocyanide is a prime example of this approach.[8]

Causality in Synthesis: Why These Choices Matter

-

Catalyst Choice: Molecular iodine (I₂) is an effective Lewis acid catalyst for this transformation. It activates the carbonyl group of the aldehyde, facilitating the initial formation of an imine with the 2-aminopyrazine, which is the rate-determining step. Its mild nature ensures compatibility with a wide range of functional groups.

-